Cyanine7 azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyanine7 azide is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7 azide and is known for its high quantum yield and stability. This compound is particularly useful for incorporating Cyanine7 into various alkynylated biomolecules, making it a valuable tool in molecular biology and imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 azide is synthesized through a series of chemical reactions involving the incorporation of an azide group into the Cyanine7 dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions are carefully controlled to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Reduction Reactions: This compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Click Chemistry: The compound is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or DMSO.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Click Chemistry: Copper(I) catalysts and alkynes in the presence of ascorbic acid as a reducing agent.

Major Products

Primary Amines: Formed through reduction reactions.

Triazoles: Formed through click chemistry reactions.

Scientific Research Applications

Cancer Imaging and Therapy

Cyanine7 azide is extensively utilized in cancer theranostics due to its excellent tumor-targeting capabilities and high quantum yield. The following applications are noteworthy:

- Near-Infrared Fluorescence Imaging : The dye's spectral properties allow for effective imaging of tumors, enhancing visualization during surgical procedures or diagnostic assessments. Studies have shown that conjugating this compound with tumor-targeting ligands significantly improves the specificity and sensitivity of tumor detection .

- Photothermal and Photodynamic Therapy : this compound can be incorporated into therapeutic agents that utilize light to induce cytotoxic effects on cancer cells. For example, it has been conjugated with genistein to enhance anticancer activity through targeted delivery .

Bioconjugation Techniques

This compound serves as a versatile tool for bioconjugation through click chemistry:

- Labeling Biomolecules : It can label proteins, peptides, and oligonucleotides effectively. This capability is particularly useful in tracking biomolecules within complex biological systems .

- Post-synthetic Modification : The dye facilitates the modification of oligonucleotides, allowing researchers to create functionalized nucleic acids for various applications in molecular biology .

Live Cell Imaging

The bioorthogonal nature of this compound allows for its use in live-cell imaging without disrupting biological processes. Its low toxicity and high sensitivity make it ideal for tracking cellular interactions and dynamics in real-time .

Tumor Targeting with Conjugated Ligands

In a study by Yang et al., this compound was conjugated with genistein, leading to improved tumor cell targeting and selective uptake in vitro. This approach demonstrated enhanced anticancer efficacy compared to the unmodified compound, showcasing the potential of using this compound in targeted cancer therapies .

Development of NIR Probes

Xiong et al. synthesized a novel derivative of this compound conjugated with triphenylphosphonium moieties to enhance mitochondrial targeting. This modification resulted in increased internalization within cancer cells and improved fluorescent intensity for better imaging outcomes .

Mechanism of Action

Cyanine7 azide exerts its effects through its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Cyanine5.5 NHS Ester: A water-soluble, far-red dye used for labeling proteins.

Cyanine7.5 Maleimide: A thiol-reactive near-infrared dye for labeling protein SH groups.

Uniqueness

Cyanine7 azide is unique due to its high quantum yield and stability, making it particularly suitable for near-infrared imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its utility in various scientific research fields .

Biological Activity

Cyanine7 azide, also known as Disulfo-Cyanine7 azide, is a near-infrared (NIR) fluorescent dye that has gained significant attention in biological research and imaging applications. This compound is particularly valued for its excellent photostability, solubility, and ability to undergo bioorthogonal reactions, making it a versatile tool in molecular biology and biochemistry.

This compound has an excitation maximum of 750 nm and an emission maximum of 773 nm , placing it within the optimal range for NIR imaging, which minimizes background interference from biological tissues . The dye's structure allows for easy conjugation to various biomolecules through click chemistry, facilitating its use in diverse applications.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum | 750 nm |

| Emission Maximum | 773 nm |

| Solubility | High in water, DMF, DMSO |

| Application | Bioorthogonal labeling and imaging |

This compound's primary mechanism of action involves its use in click chemistry , specifically the azide-alkyne cycloaddition reaction. This allows for the selective labeling of biomolecules such as proteins, nucleic acids, and lipids without interfering with their biological functions. The dye can be conjugated to various substrates, enhancing their visibility in imaging studies .

Applications in Research

- Fluorescent Imaging : this compound is extensively used for imaging cellular processes due to its NIR properties, which allow for deeper tissue penetration and reduced autofluorescence.

- Bioconjugation : The dye facilitates the conjugation of therapeutic agents to antibodies or other targeting moieties, improving the specificity and efficacy of drug delivery systems.

- Gene Delivery : It has been employed in tracking oligonucleotides during gene therapy applications, providing real-time insights into cellular uptake and distribution .

Case Study 1: Gene Delivery Systems

A study demonstrated the use of this compound in a gene delivery system involving cationic polymers. The researchers utilized the dye to visualize the internalization of plasmid DNA in various cell lines. Results indicated that the conjugation with this compound significantly improved the tracking of DNA delivery compared to non-labeled controls .

Case Study 2: Cancer Imaging

In another investigation focused on cancer diagnostics, this compound was conjugated to tumor-targeting antibodies. This enabled enhanced imaging of tumor sites in live animal models using NIR fluorescence, allowing for better delineation of tumor margins during surgical procedures .

Safety and Toxicology

Cyanine dyes are generally considered safe for use in biological systems; however, their cytotoxicity can vary depending on concentration and application. Preliminary studies suggest that at appropriate concentrations, this compound exhibits minimal cytotoxic effects on mammalian cells . Ongoing research aims to further elucidate the safety profile of this compound.

Table 2: Cytotoxicity Overview

| Cell Line | Concentration Tested (µg/mL) | Observed Toxicity |

|---|---|---|

| HEK293 | Up to 2000 | Minimal |

| Huh7 | Up to 2000 | Minimal |

| DC2.4 | Up to 2000 | Minimal |

Properties

Molecular Formula |

C40H51ClN6O |

|---|---|

Molecular Weight |

667.3 g/mol |

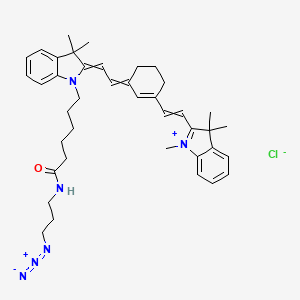

IUPAC Name |

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H |

InChI Key |

RUWCHESRINLNNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.